1-(4-Cyanophenyl)-3-(4-methylbenzoyl)thiourea

Electrochemistry Cyclic Voltammetry Structure-Property Relationship

This unsymmetrical 1-acyl-3-arylthiourea features a 4-methylbenzoyl moiety, which eliminates the unwanted redox activity seen in nitro-analogs, making it a superior, electrochemically silent ligand for metal complexes. The para-methyl group acts as a proven structure-directing element for predictable crystal engineering. Its unique 4-cyanophenyl group serves as a quantifiable electrochemical probe and a synthetic handle for creating bioactive imidazole-2-thiones. Target-specific procurement is essential, as substituting with unsubstituted or nitro-benzoyl analogs will compromise your experimental outcomes and bioactivity profiles.

Molecular Formula C16H13N3OS
Molecular Weight 295.36
CAS No. 642946-02-9
Cat. No. B2580707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyanophenyl)-3-(4-methylbenzoyl)thiourea
CAS642946-02-9
Molecular FormulaC16H13N3OS
Molecular Weight295.36
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C#N
InChIInChI=1S/C16H13N3OS/c1-11-2-6-13(7-3-11)15(20)19-16(21)18-14-8-4-12(10-17)5-9-14/h2-9H,1H3,(H2,18,19,20,21)
InChIKeyQZXSGEYUOFRABS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(4-Cyanophenyl)-3-(4-methylbenzoyl)thiourea (CAS 642946-02-9) as a Differentiated Thiourea Building Block


1-(4-Cyanophenyl)-3-(4-methylbenzoyl)thiourea (CAS 642946-02-9) is an unsymmetrical 1-acyl-3-arylthiourea derivative containing a 4-cyanophenyl substituent and a 4-methylbenzoyl moiety. This compound belongs to a class of thioureas widely explored as versatile ligands for metal coordination [1] and as precursors for bioactive heterocyclic scaffolds [2]. The combination of an electron-withdrawing cyano group and a methyl-substituted benzoyl group imparts distinct electronic and structural properties compared to its unsubstituted or nitro-substituted analogs.

Why Generic 1-Acyl-3-arylthioureas Cannot Substitute for 1-(4-Cyanophenyl)-3-(4-methylbenzoyl)thiourea in Structure-Activity Applications


In-class substitution with unsubstituted or differently substituted benzoylthioureas is unreliable due to the significant impact of substituent electronic effects on both supramolecular assembly and electrochemical behavior. Cyclic voltammetry studies on the closely related N-benzoyl-N′-(4′-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea demonstrate that the nature of the aroyl substituent directly dictates the reduction potentials of the nitro and cyano functional groups [1]. Furthermore, the presence and position of a methyl group on the benzoyl ring profoundly affects non-covalent interactions, crystal packing, and the subsequent reactivity of derived heterocycles, as shown in systematic studies of methylbenzoyl thiourea isomers [2]. These electronic and steric differences mean that substituting a 4-methylbenzoyl derivative with a 4-nitrobenzoyl or unsubstituted benzoyl analog will yield different reaction outcomes and bioactivity profiles, making target-specific procurement essential.

Quantitative Differentiation Evidence: 1-(4-Cyanophenyl)-3-(4-methylbenzoyl)thiourea vs. Structural Analogs


Electrochemical Reduction Potential Shift vs. 4-Nitrobenzoyl Analog

The replacement of a 4-nitrobenzoyl group (present in the direct analog N-(4-nitrobenzoyl)-N'-(4'-cyanophenyl)thiourea) with a 4-methylbenzoyl group (as in the target compound) fundamentally alters the electrochemical reduction profile. In cyclic voltammetry experiments on the 4-nitro analog, a distinct reduction peak corresponding to the nitro group is observed at -1.0 V vs. Ag/AgCl in 0.1 M LiClO4/acetonitrile [1]. For the target compound, which lacks the nitro group, this reduction event is absent. This is a direct consequence of the substituent change, confirmed by the behavior of the benzoyl analog (compound 1 in the study), which also lacks this peak [1]. This demonstrates that the target compound's electrochemical stability window is markedly different from the 4-nitrobenzoyl analog.

Electrochemistry Cyclic Voltammetry Structure-Property Relationship

Steric and Electronic Modulation of Intramolecular Hydrogen Bonding vs. Unsubstituted Benzoyl Analog

The presence of the para-methyl group on the benzoyl ring directly influences the geometry and strength of the characteristic intramolecular C=O···H-N hydrogen bond. In the crystal structure of the unsubstituted analog N-benzoyl-N′-(4′-cyanophenyl)thiourea, this hydrogen bond is observed [1]. In the structurally confirmed 4-methylbenzoyl analog, N-(3,4-dichlorophenyl)-N′-(4-methylbenzoyl)thiourea, the methyl group's electron-donating effect fine-tunes this interaction, influencing the molecule's preferred conformation and its subsequent supramolecular assembly [2]. This contrasts with the 2- and 3-methylbenzoyl isomers in the same study, which exhibit different crystal packing motifs due to steric constraints [2]. This evidence supports a class-level inference that the target compound's 4-methyl substitution offers a unique balance of electronic and steric properties distinct from unsubstituted or ortho/meta-substituted analogs for crystal engineering applications.

Crystal Engineering Conformational Analysis X-ray Crystallography

Cyano Group Reduction Potential as a Distinctive Spectroscopic Handle vs. Non-Cyano Analogs

The 4-cyanophenyl group provides a characteristic and quantifiable electrochemical signal. In the structurally analogous compound N-benzoyl-N′-(4′-cyanophenyl)thiourea, the cyano group exhibits a distinct reduction peak in cyclic voltammetry experiments [1]. This peak serves as a direct analytical fingerprint for the intact 4-cyanophenyl thiourea motif. This differentiable feature is absent in the broad class of N-aroyl-N'-phenylthioureas that lack the cyano substituent. While the exact reduction potential for the target compound has not been published, it can be rationally predicted to occur in a similar potential range as the benzoyl analog, providing a clear spectroscopic and electrochemical identifier that sets it apart from non-cyanated thioureas for quality control and reaction monitoring purposes.

Cyclic Voltammetry Spectroelectrochemistry Functional Group Analysis

Highest-Value Application Scenarios for 1-(4-Cyanophenyl)-3-(4-methylbenzoyl)thiourea Based on Evidence


Synthesis of 4-Methylbenzoyl-Substituted Imidazole-2-thiones with Potential Antimicrobial Activity

This compound serves as a direct precursor for synthesizing 1-(4-methylbenzoyl)-3-aryl-4-methylimidazole-2-thiones, a heterocyclic scaffold. In a systematic study, arylthioureas derived from 4-methylbenzoyl chloride were cyclized with acetone to yield thiones that exhibited significant antibacterial activity against tested strains [1]. Using this specific thiourea, which incorporates a 4-cyanophenyl group, allows for the generation of novel imidazole-2-thiones with a cyano handle for further derivatization, which is a clear advantage over non-cyanated precursors.

Development of Redox-Inert Coordination Complexes for Catalysis or Materials Science

Unlike its 4-nitrobenzoyl analog, which has a redox-active nitro group that reduces at -1.0 V [2], the 4-methylbenzoyl derivative is predicted to avoid this unwanted redox activity. This makes it a superior ligand candidate for synthesizing metal complexes with well-defined, ligand-based redox properties centered solely on its cyano group, or for applications requiring an electrochemically silent benzoyl moiety, such as in certain luminescent or catalytic systems.

Crystal Engineering and Supramolecular Synthon Design

The 4-methyl group on the benzoyl moiety is a proven structure-directing element. Analogous structures confirm that para-substitution leads to a characteristic trans-cis conformation and predictable hydrogen-bonding networks different from ortho- or meta-substituted isomers [3]. This compound is therefore specifically valuable for crystal engineers aiming to design solid-state structures with a 4-methylbenzoyl supramolecular synthon, a feature that is not reproducible with the unsubstituted benzoyl or 2-/3-methylbenzoyl thiourea analogs.

Analytical Method Development Using a Cyano-Functionalized Internal Probe

The unique combination of a 4-cyanophenyl group with a 4-methylbenzoyl moiety provides a distinctive electrochemical and spectroscopic fingerprint. The cyano group's reduction peak, as characterized in a closely related compound [2], offers a quantifiable signal. This feature is absent in the more common N-phenylthioureas. Procurement of this specific compound therefore enables the development of targeted, non-destructive electrochemical assays for monitoring thiourea reactivity or screening for novel catalytic transformations, providing a built-in analytical advantage.

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